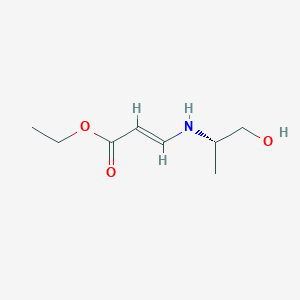
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate
Cat. No. B179434
Key on ui cas rn:
180682-82-0
M. Wt: 173.21 g/mol
InChI Key: CWEKJZWVXZKQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05491251
Procedure details


3.76 g (50 mmol) of 2-amino-1-propanol (III: R=methyl) was added to 100 ml of dimethylformamide and cooled. To this, 4.91 g (50 mmol) of ethyl propiolate (II, R1 =ethyl) was slowly added dropwise. The reactant mixture was stirred at not more than 5° C. for 6 hours and further stirred at room temperature for 2 hour.



Name
Ethyl 3-[(1-hydroxyprop-2-yl)amino]acrylate
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:5])[CH2:3][OH:4].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8]>CN(C)C=O>[OH:4][CH2:3][CH:2]([NH:1][CH:8]=[CH:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.76 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reactant mixture was stirred at not more than 5° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature for 2 hour
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
Ethyl 3-[(1-hydroxyprop-2-yl)amino]acrylate
|
|
Type
|
|
|
Smiles
|
OCC(C)NC=CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
